molecular formula C17H12N2O3 B12703563 Isoxazolo(4,5-c)quinolin-3(2H)-one, 7-methoxy-2-phenyl- CAS No. 103802-27-3

Isoxazolo(4,5-c)quinolin-3(2H)-one, 7-methoxy-2-phenyl-

Cat. No.: B12703563
CAS No.: 103802-27-3
M. Wt: 292.29 g/mol
InChI Key: VUCNBHKYELJDON-UHFFFAOYSA-N
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Description

Isoxazolo(4,5-c)quinolin-3(2H)-one, 7-methoxy-2-phenyl- is a heterocyclic compound that belongs to the class of isoxazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the isoxazole ring fused with a quinoline moiety, along with methoxy and phenyl substituents, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazolo(4,5-c)quinolin-3(2H)-one, 7-methoxy-2-phenyl- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.

    Quinoline Formation: The quinoline moiety can be synthesized via the Skraup synthesis or other quinoline-forming reactions.

    Methoxy and Phenyl Substitution: Introduction of methoxy and phenyl groups can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Isoxazolo(4,5-c)quinolin-3(2H)-one, 7-methoxy-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isoxazolo(4,5-c)quinolin-3(2H)-one, 7-methoxy-2-phenyl- involves interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Isoxazoloquinoline derivatives
  • Methoxy-substituted quinolines
  • Phenyl-substituted heterocycles

Uniqueness

Isoxazolo(4,5-c)quinolin-3(2H)-one, 7-methoxy-2-phenyl- is unique due to its specific combination of the isoxazole and quinoline rings, along with methoxy and phenyl substituents. This unique structure contributes to its distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

103802-27-3

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

7-methoxy-2-phenyl-[1,2]oxazolo[4,5-c]quinolin-3-one

InChI

InChI=1S/C17H12N2O3/c1-21-12-7-8-13-15(9-12)18-10-14-16(13)22-19(17(14)20)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

VUCNBHKYELJDON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C3C(=C2C=C1)ON(C3=O)C4=CC=CC=C4

Origin of Product

United States

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